2-methyl-N-(4-methylpyridin-2-yl)propanamide
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Overview
Description
2-methyl-N-(4-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an amide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 2-amino-4-methylpyridine with an appropriate acylating agent, such as propanoyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-amino-4-methylpyridine+propanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-methyl-N-(4-methylpyridin-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-methylpyridin-2-yl)carbamothioylbenzamide
- 2-methyl-N-(4-methylpyridin-2-yl)carbamothioylphenylurea
Uniqueness
2-methyl-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the amide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-8(3)4-5-11-9/h4-7H,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRVIAARDBDKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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